2,5-Dimethoxypyrimidin-4(3H)-one
Overview
Description
2,5-Dimethoxypyrimidin-4(3H)-one is a heterocyclic organic compound with the molecular formula C6H8N2O3 It is a derivative of pyrimidine, characterized by the presence of two methoxy groups at the 2 and 5 positions and a keto group at the 4 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethoxypyrimidin-4(3H)-one typically involves the reaction of appropriate pyrimidine derivatives with methoxy reagents under controlled conditions. One common method includes the methylation of pyrimidine-4-one using dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification steps like crystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethoxypyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 2,5-dimethoxypyrimidin-4-ol.
Substitution: Nucleophilic substitution reactions can replace the methoxy groups with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents such as halogenating agents (e.g., thionyl chloride) or amines (e.g., aniline) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidine derivatives, which can be further utilized in the synthesis of more complex molecules.
Scientific Research Applications
2,5-Dimethoxypyrimidin-4(3H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a precursor for the development of pharmaceutical agents targeting specific enzymes or receptors.
Industry: The compound is used in the production of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2,5-Dimethoxypyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and keto groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethoxypyrimidin-4-amine: Similar in structure but with an amino group at the 4 position instead of a keto group.
4-Aminopyrimidine: Lacks the methoxy groups and has an amino group at the 4 position.
2,5-Dimethoxy-4-pyrimidinamine: Similar structure with an amino group at the 4 position.
Uniqueness
2,5-Dimethoxypyrimidin-4(3H)-one is unique due to the presence of both methoxy and keto groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
2,5-dimethoxy-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3/c1-10-4-3-7-6(11-2)8-5(4)9/h3H,1-2H3,(H,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEARLRMCZMBVFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(NC1=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70433088 | |
Record name | 2,5-Dimethoxypyrimidin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70433088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
370103-23-4 | |
Record name | 2,5-Dimethoxypyrimidin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70433088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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